4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one
Description
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
4,5-dihydrocyclopenta[d][1,3]thiazol-6-one |
InChI |
InChI=1S/C6H5NOS/c8-5-2-1-4-6(5)9-3-7-4/h3H,1-2H2 |
InChI Key |
JSTKQXAXPLQOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CS2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Ammonium Acetate
A primary method involves the reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with cyclopentanone under acidic conditions. This one-pot synthesis proceeds via Knoevenagel condensation followed by cyclization:
- Reactants :
- 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile (1.40 g, 0.01 mol)
- Cyclopentanone (0.84 g, 0.01 mol)
- Conditions : Fusion with ammonium acetate at 120°C for 1 hour.
- Yield : 85%.
- Product : 2-Cyclopentylidene-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, a precursor to the target compound.
- IR (KBr) : 2928–2385 cm⁻¹ (CH₂), 2200–2195 cm⁻¹ (C≡N), 1604 cm⁻¹ (C=O).
- ¹H-NMR (DMSO-d₆) : δ 1.55–1.75 (m, 8H, cyclopentane CH₂), 4.97 (s, 2H, thiazole CH₂).
Gewald Reaction for Thiophene Intermediate Formation
The Gewald reaction facilitates the synthesis of aminothiophene derivatives, which can be functionalized to thiazolones:
- Reactants :
- 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile
- Cyclopentanone
- Elemental sulfur
- Conditions : Reflux in 1,4-dioxane with triethylamine for 2 hours.
- Yield : 70% for analogous thiophene-carboxamide derivatives.
- 3,5-Diamino-4-(4-oxo-4,5-dihydrothiazol-2-yl)-N-phenylthiophene-2-carboxamide (Compound 15).
- IR (KBr) : 3428–3400 cm⁻¹ (NH₂), 1723–1682 cm⁻¹ (C=O).
Mechanistic Insights
- Cyclocondensation : Proceeds via enolization of cyclopentanone, nucleophilic addition to the nitrile, and dehydration to form fused intermediates.
- Gewald Reaction : Involves sulfur incorporation and cyclization to generate aminothiophenes, which are oxidized to thiazolones.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities but exhibit distinct properties due to variations in heterocycles, substituents, or fused ring systems:
2-Amino-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one
- Molecular Formula : C₆H₆N₂OS
- Molecular Weight : 170.19 g/mol
- Applications: Used as a pharmaceutical intermediate; the amino group improves binding affinity to biological targets compared to the parent compound .
4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one
- Molecular Formula : C₇H₆OS
- Molecular Weight : 138.18 g/mol
- Key Features : Replaces thiazolone’s nitrogen with carbon (thiophene), reducing polarity and hydrogen-bonding capacity.
- Applications : Primarily a chemical intermediate; lower enzymatic interaction limits antifungal utility but improves lipid solubility .
Triazole Derivatives with Pyrrolo-Thiazolone Moieties
- Example : 4,5-Dihydro-6H-pyrrolo[3,4-d]thiazol-6-one
- Key Features : The pyrrolidine ring fusion alters spatial conformation, enhancing antifungal activity by optimizing interactions with CYP51’s His310 residue .
4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one Hydrochloride
- Molecular Formula: C₇H₈ClNOS (estimated)
- Key Features : Hydrochloride salt form increases aqueous solubility; thiophene core lacks nitrogen, limiting enzyme recognition.
- Applications : Pharmaceutical intermediate with improved solubility for drug formulations .
2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one
- Molecular Formula : C₆H₆N₂OS
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
Antifungal Activity : The γ-lactam in thiazolone derivatives (e.g., pyrrolo-thiazolones) interacts with CYP51’s His310, a mechanism critical for antifungal efficacy. The target compound’s lactam position may be optimized for similar interactions .
Substituent Effects: Amino groups enhance hydrogen bonding and solubility, making amino-thiazolones preferable for drug development. Conversely, thiophene analogs lack nitrogen-mediated interactions, limiting biological utility .
Ring System Impact : Cyclopentane fusion provides rigidity, while pyrrolidine introduces conformational flexibility, affecting target binding and metabolic stability .
Biological Activity
4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a five-membered ring containing sulfur, contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 155.20 g/mol. The compound features a thiazole ring fused with a cyclopentane moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety allows for binding to active sites on proteins, potentially inhibiting enzymatic activity or disrupting cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound has shown effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several cancer cell lines using the MTT assay to determine its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 8.3 |
| MCF-7 (Breast Cancer) | 12.5 |
| HCT-116 (Colon Cancer) | 15.0 |
The results indicate that the compound exhibits promising cytotoxicity, particularly against lung cancer cells.
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Evaluation : In another study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed in human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. Table 1: pKa Values of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Different Solvents
| Substituent | Solvent | pKa | HNP (mV) |
|---|---|---|---|
| -CH₃ | Isopropyl Alc | 10.8 | 450 |
| -Ph | DMF | 9.1 | 390 |
| -p-Cl-PhCH₂ | Acetone | 8.4 | 360 |
| Data adapted from potentiometric titrations of triazolone analogs . |
Q. Table 2: Synthetic Yields Under Varied Conditions
| Precursor Ratio | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1:1 | 40 | DMF | 72 |
| 1:1.2 | 60 | Acetone | 85 |
| 1:0.8 | 25 | Ethanol | 48 |
| Optimized conditions for cyclopenta-thiazolone synthesis . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
